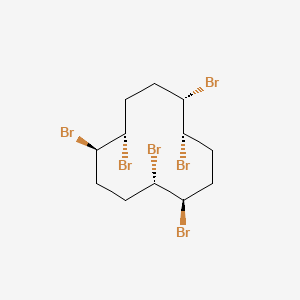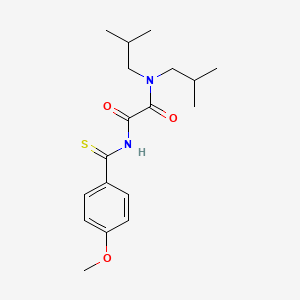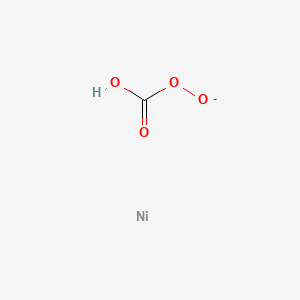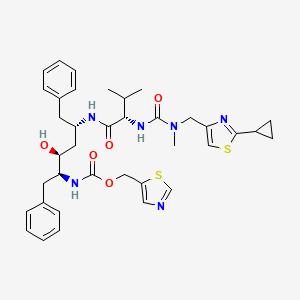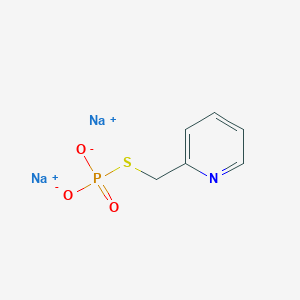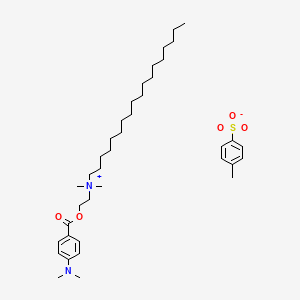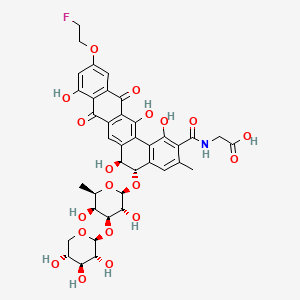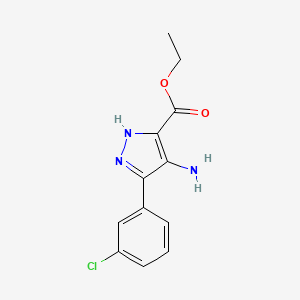
3-(2,3-Dihydroxypropoxy)-2-hydroxypropyl hexadecanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,3-Dihydroxypropoxy)-2-hydroxypropyl hexadecanoate is a complex organic compound that features both hydroxyl and ester functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-Dihydroxypropoxy)-2-hydroxypropyl hexadecanoate typically involves the reaction of hexadecanoic acid with 3-(2,3-dihydroxypropoxy)-2-hydroxypropyl alcohol under esterification conditions. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid, and it is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents that can be easily recycled and reused is also common to enhance the sustainability of the process.
化学反応の分析
Types of Reactions
3-(2,3-Dihydroxypropoxy)-2-hydroxypropyl hexadecanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to convert hydroxyl groups to halides.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of alkyl halides.
科学的研究の応用
3-(2,3-Dihydroxypropoxy)-2-hydroxypropyl hexadecanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the formulation of cosmetics and personal care products due to its emollient properties
作用機序
The mechanism by which 3-(2,3-Dihydroxypropoxy)-2-hydroxypropyl hexadecanoate exerts its effects involves its interaction with various molecular targets. The hydroxyl and ester groups allow it to participate in hydrogen bonding and hydrophobic interactions, which can influence enzyme activity and cellular processes. The compound may also modulate signaling pathways involved in inflammation and microbial growth .
類似化合物との比較
Similar Compounds
9-(2,3-Dihydroxypropoxy)-9-oxononanoic acid: Similar in structure but differs in the length of the carbon chain and the presence of a ketone group.
®-2,3-Dihydroxypropyl stearate: Similar in having hydroxyl and ester groups but differs in the specific fatty acid chain attached.
Uniqueness
3-(2,3-Dihydroxypropoxy)-2-hydroxypropyl hexadecanoate is unique due to its specific combination of functional groups and the length of its carbon chain, which confer distinct physical and chemical properties. These properties make it particularly useful in applications requiring specific solubility, reactivity, and interaction with biological molecules .
特性
CAS番号 |
103110-27-6 |
|---|---|
分子式 |
C22H44O6 |
分子量 |
404.6 g/mol |
IUPAC名 |
[3-(2,3-dihydroxypropoxy)-2-hydroxypropyl] hexadecanoate |
InChI |
InChI=1S/C22H44O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-22(26)28-19-21(25)18-27-17-20(24)16-23/h20-21,23-25H,2-19H2,1H3 |
InChIキー |
WOGWRXSITPCETK-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COCC(CO)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


